N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group and at position 6 with a 3,4-dimethylbenzamide moiety.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-11-5-6-16-13-18(9-10-19(16)22)21-20(23)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCYGZSCQIFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The tetrahydroquinoline scaffold is typically prepared via Friedländer annulation:
Reaction Scheme
Optimized Conditions
Sulfonylation of Tetrahydroquinoline
Ethanesulfonyl Chloride Coupling
The key sulfonylation step employs ethanesulfonyl chloride under basic conditions:
General Procedure
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Dissolve tetrahydroquinoline (1 eq) in dichloromethane
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Add triethylamine (2.5 eq) at 0°C
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Slowly introduce ethanesulfonyl chloride (1.2 eq)
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Warm to room temperature, stir for 2-4 hours
Performance Data
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final amidation uses 3,4-dimethylbenzoic acid with EDC/HOBt:
Stepwise Protocol
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Activate acid (1 eq) with EDC (1.5 eq) and HOBt (1 eq) in DMF
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Add sulfonylated tetrahydroquinoline (1 eq)
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Stir at 25°C for 12-16 hours
Optimization Table
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DMF | 25 | 78 |
| Pyridine | THF | 40 | 65 |
| No base | CH₂Cl₂ | 0→25 | 42 |
Alternative Synthetic Routes
One-Pot Sulfonylation-Amidation
Recent developments enable sequential reactions without intermediate isolation:
Key Advantages
Reaction Sequence
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Tetrahydroquinoline → Sulfonylation
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Direct amide coupling in same vessel
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Final precipitation purification
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methodology improves scalability:
Flow Reactor Parameters
| Stage | Residence Time | Temp (°C) |
|---|---|---|
| Sulfonylation | 8 min | 50 |
| Amidation | 12 min | 70 |
Comparative Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Daily Output | 2.1 kg | 8.7 kg |
| Solvent Waste | 1200 L | 300 L |
| Energy Cost | $480/kg | $210/kg |
Quality Control Protocols
Purity Assessment
Critical analytical parameters for final product:
HPLC Method
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Column: C18, 150 × 4.6 mm, 3.5 μm
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Mobile Phase: 0.1% TFA in H₂O/MeCN gradient
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Retention Time: 12.7 min
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System Suitability: RSD <0.8%
Impurity Profile
| Impurity | Limit (%) | Source |
|---|---|---|
| Des-sulfonyl analogue | ≤0.15 | Incomplete sulfonylation |
| Benzamide hydrolysis | ≤0.10 | Moisture exposure |
| Component | PMI (kg/kg API) |
|---|---|
| Solvents | 28 |
| Reagents | 6.5 |
| Water | 120 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced hydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Potential Anticancer Activity
The unique structure of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide suggests that it may exhibit anticancer properties. Compounds with similar tetrahydroquinoline structures have been studied for their cytotoxic effects against various cancer cell lines. Interaction studies focusing on this compound could reveal its binding affinity to cancer-related targets, potentially leading to the development of new anticancer agents.
Neuropharmacological Applications
Tetrahydroquinoline derivatives have been explored for their neuroprotective effects. The sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Future studies should investigate its neuropharmacological properties in detail.
Organic Synthesis
The presence of multiple functional groups in this compound makes it a versatile building block in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules or be modified to enhance its biological activity.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The tetrahydroquinoline scaffold is shared among several analogs, but substituent variations significantly influence pharmacological and physicochemical properties. Key analogs include:
Thiophene-2-Carboximidamide Derivatives
Compounds such as N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) and N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) () feature a thiophene-2-carboximidamide group at position 5. Unlike the target compound’s 3,4-dimethylbenzamide, these analogs prioritize heterocyclic substituents, which may alter electron distribution and hydrogen-bonding capacity .
Amine-Substituted Derivatives
Compounds like N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) () incorporate tertiary amine groups (e.g., dimethylaminoethyl) at position 1.
3-Methylbenzamide Analog
The closely related N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide () differs only by the absence of a 4-methyl group on the benzamide.
Physicochemical and Pharmacological Properties
A comparative analysis of key properties is summarized below:
*Estimated LogP values based on substituent contributions.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{20}N_{2}O_{3}S
- Molecular Weight : 308.39 g/mol
This compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known to enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems.
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition can lead to antibacterial effects.
- Receptor Modulation : The compound may also act as a modulator for specific receptors involved in neurotransmission and other signaling pathways.
Antibacterial Activity
Research has indicated that compounds similar to this compound possess significant antibacterial properties. Studies show that the inhibition of bacterial growth is achieved through the blockade of folate synthesis pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth . The specific pathways involved are still under investigation.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects associated with tetrahydroquinoline derivatives. These effects may be linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria with a mechanism involving enzyme inhibition. |
| Study 2 | Reported anticancer effects in vitro on various cancer cell lines with induced apoptosis observed at higher concentrations. |
| Study 3 | Investigated neuroprotective effects in animal models of neurodegeneration; showed reduced markers of oxidative stress. |
Q & A
Q. What synthetic strategies are effective for introducing sulfonamide groups into tetrahydroquinoline derivatives?
The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride under basic conditions. A general method involves dissolving the free base in methanol, adding 1 M HCl, stirring at room temperature, and concentrating the mixture to yield the dihydrochloride salt. This approach achieves >95% HPLC purity, as validated by NMR and mass spectrometry (MS) characterization .
Q. How is HPLC purity determined for intermediates during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is commonly used to assess purity. For example, intermediates like N-(1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride were confirmed to have >95% purity using this method, ensuring reproducibility in biological assays .
Q. What spectroscopic techniques are critical for structural confirmation?
Proton nuclear magnetic resonance (¹H NMR) and electrospray ionization mass spectrometry (ESI-MS) are standard. For instance, ¹H NMR signals at δ 3.29–3.03 (m, 8H) and MS peaks (e.g., m/z 260.2 [M+1]) confirm the presence of tetrahydroquinoline and substituents like pyrrolidine or piperidine groups .
Q. How is the conversion of free bases to salts optimized?
Adding 1 M HCl to a methanolic solution of the free base, followed by stirring at room temperature and vacuum drying, yields dihydrochloride salts with minimal purity loss. This method is scalable and avoids degradation, as shown for compounds like 28 and 70 .
Advanced Research Questions
Q. How can structural modifications improve oral bioavailability of tetrahydroquinoline-based nNOS inhibitors?
Introducing alkylamino groups (e.g., methylaminoethyl) at the 1-position of the tetrahydroquinoline scaffold enhances bioavailability. For example, compound 47 achieved 60% oral bioavailability (vs. 18% in earlier leads) by reducing hERG channel inhibition (IC50 >30 μM) and optimizing logP values .
Q. What methodologies assess selectivity among NOS isoforms (iNOS, eNOS, nNOS)?
Recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells are used in radioassays measuring L-[³H]citrulline formation. Selectivity is quantified via IC50 ratios; e.g., compound 47 showed >100-fold selectivity for nNOS over eNOS .
Q. What strategies mitigate hERG channel inhibition during lead optimization?
Focused libraries are triaged using manual patch-clamp assays to screen for hERG activity. Reducing basicity (e.g., replacing piperidine with methylpyrrolidine) and introducing polar groups lower hERG affinity, as demonstrated in compound 47 .
Q. How does SAR analysis guide substituent placement on the tetrahydroquinoline scaffold?
Key substituents (e.g., thiophene-2-carboximidamide at C6 and ethanesulfonyl at N1) are optimized via iterative synthesis and activity profiling. Methyl groups at C3/C4 of the benzamide enhance metabolic stability, while bulky N1 substituents improve nNOS binding .
Q. What computational methods support selective nNOS inhibitor design?
Pharmacophore modeling, comparative molecular field analysis (CoMFA), and docking studies identify critical interactions (e.g., hydrogen bonds with Glu592 and hydrophobic contacts with Trp587). These tools prioritize compounds with high predicted nNOS affinity and isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
